Parasin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

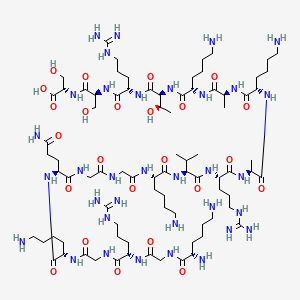

Parasin I is a histone H2-derived antimicrobial peptide found in Parasilurus catfish . It is produced by matrix metalloproteinase 2 (MMP2) and cathepsin D in response to epidermal injury and exhibits broad antimicrobial activity .

Synthesis Analysis

This compound is produced by the cleavage of histone H2A by the cathepsin D . The presence of N-terminal basic amino acid residues in this compound was found to be crucial for its membrane-binding activity .Molecular Structure Analysis

This compound forms an amphipathic alpha-helical structure (residues 9-17) flanked by two random coil regions (residues 1-8 and 18-19) in helix-promoting environments . The basic residue at the N-terminal is essential for the membrane-binding activity of this compound .Chemical Reactions Analysis

The chemical reactivity descriptors for this compound are calculated via conceptual density functional theory (CDFT). The active sites suitable for nucleophilic, electrophilic, and radical attacks are selected by linking them with the Fukui function indices, nucleophilic and electrophilic Parr functions, and condensed dual descriptor .Physical And Chemical Properties Analysis

This compound has a molecular weight of 2000.36 and is soluble in water . Its chemical reactivity is predicted with great accuracy based on previously published methodologies .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity and Production Mechanism

Parasin I, a potent antimicrobial peptide, plays a crucial role in the innate immune defense of fish. It's produced in the skin mucosa of catfish (Parasilurus asotus) and other fish species upon epidermal injury. The peptide is derived from histone H2A and is produced through the action of cathepsin D, which is activated by a metalloprotease upon injury. This process helps protect fish against microbial invasion, demonstrating the peptide's significant antimicrobial activity against fish-specific pathogens (Cho et al., 2002).

Antimicrobial Properties and Structural Analysis

The peptide's antimicrobial properties are significantly more potent compared to other antimicrobial agents like magainin 2. Structurally, this compound exhibits an amphipathic nature, which is crucial for its antimicrobial activity. Its beta-sheet structure contributes to its effectiveness against a wide spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria (Park et al., 1998).

Recombinant Expression and Potential Applications

A study in 2015 explored the expression of a recombinant fusion protein of this compound with human lysozyme, demonstrating its potential as a novel antimicrobial agent. This fusion protein showed promising antimicrobial activities and potential for use in applications such as animal feed additives (Zhao et al., 2015).

Role in Antifouling and Antimicrobial Coatings

This compound has been utilized in developing antifouling and antimicrobial coatings, particularly in marine and aqueous environments. Its integration with tannic acid through layer-by-layer deposition techniques on stainless steel demonstrates effective resistance against various bacteria and microalgae, showcasing its potential in combating biofouling (Xu et al., 2016).

Involvement in Drug Delivery Systems

This compound's role in drug delivery systems has been explored, particularly in the development of novel and non-toxic Pickering emulsion platforms. These platforms aim to control bacterial resistance development and have shown potential in biomedical applications due to their effective anti-inflammatory effects and reduced cytotoxicity (Cai et al., 2020).

Wirkmechanismus

Parasin I and its analogs with comparable antimicrobial activities localize to the cell membrane and subsequently permeabilize the outer and cytoplasmic membranes . The basic residue at the N-terminal is essential for the membrane-binding activity of this compound, and among the membrane-binding this compound analogs, the alpha-helical structure is necessary for the membrane-permeabilizing activity .

Safety and Hazards

Zukünftige Richtungen

The conservation of the amino acid sequence of histone H2A and cathepsin D in fish suggests that the sequence of Parasin I is a biologically important part of the molecule, and confers a benefit during fish evolution . Further studies are needed to explore the potential applications of this compound in combating biofouling in marine and aqueous environments .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEQUGKCQWAGLY-UAAVROCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H154N34O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2000.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.